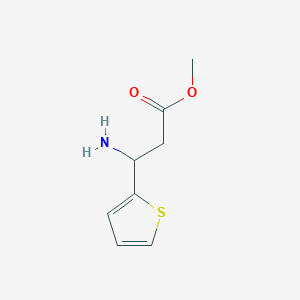

Methyl 3-amino-3-(2-thienyl)propanoate

Description

BenchChem offers high-quality Methyl 3-amino-3-(2-thienyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(2-thienyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNFOBUKNGRRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377389 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-41-0 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-amino-3-(2-thienyl)propanoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The journey from a simple starting material to a complex active pharmaceutical ingredient (API) is often punctuated by the synthesis of key intermediates. Methyl 3-amino-3-(2-thienyl)propanoate, a chiral molecule of significant interest, stands as a testament to the pivotal role such intermediates play. Its primary claim to fame lies in its position as a crucial building block in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other conditions.[1][2][3] The thiophene moiety, a common feature in many FDA-approved drugs, imparts unique electronic and conformational properties, making this intermediate a valuable scaffold in medicinal chemistry.[4] This guide aims to provide an in-depth technical overview of Methyl 3-amino-3-(2-thienyl)propanoate, from its synthesis and characterization to its critical application in drug development, tailored for researchers, scientists, and professionals in the field.

Core Compound Identification

| Identifier | Value | Source |

| Chemical Name | Methyl 3-amino-3-(2-thienyl)propanoate | [5][6] |

| CAS Number | 188812-40-0 | [5][6] |

| Molecular Formula | C₈H₁₁NO₂S | [6] |

| Molecular Weight | 185.24 g/mol | [6] |

| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [6] |

Synthesis and Chiral Resolution: The Gateway to Enantiopurity

The therapeutic efficacy of Duloxetine is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active component.[1] Consequently, the synthesis of enantiomerically pure (S)-Methyl 3-amino-3-(2-thienyl)propanoate or a downstream intermediate is a critical step. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Racemic Synthesis

A common approach to obtaining the racemic mixture of Methyl 3-amino-3-(2-thienyl)propanoate involves a multi-step synthesis starting from readily available precursors. A generalized synthetic workflow is outlined below.

Caption: Generalized workflow for the racemic synthesis of Methyl 3-amino-3-(2-thienyl)propanoate.

Chiral Separation: Isolating the Desired Enantiomer

Given the importance of the (S)-enantiomer, chiral separation of the racemic mixture is a widely employed technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for achieving this separation on both analytical and preparative scales.[7][8]

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose phenylcarbamates, is often effective for the separation of amino acid derivatives.[9][10]

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. The exact ratio is optimized to achieve baseline separation.[9][11]

-

Additives: Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), are often added to the mobile phase to improve peak shape and resolution by minimizing ionic interactions with the stationary phase.[11]

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-254 nm) is suitable.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is generally used for analytical separations.

The choice of the specific chiral stationary phase and mobile phase composition is critical and often requires empirical screening for optimal results.

Asymmetric Synthesis: A More Direct Route

Asymmetric synthesis offers a more direct and often more economical route to the desired enantiomer, avoiding the need for resolution and the loss of 50% of the material. Various catalytic asymmetric methods have been developed for intermediates in the duloxetine synthesis pathway. For instance, the enantioselective reduction of a precursor ketone can establish the chiral center early in the synthesis.[12]

Spectroscopic Characterization

The structural elucidation and purity assessment of Methyl 3-amino-3-(2-thienyl)propanoate rely on standard spectroscopic techniques.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the range of δ 6.8-7.5 ppm), a methine proton adjacent to the amino and thiophene groups, a methylene group, and a methyl ester group (around δ 3.7 ppm). |

| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbon of the ester (around δ 170-175 ppm), the methine carbon, the methylene carbon, and the methyl carbon of the ester. |

| Mass Spec. | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the molecular weight (185.24). |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Application in Drug Development: The Synthesis of Duloxetine

The primary and most significant application of (S)-Methyl 3-amino-3-(2-thienyl)propanoate is as a key intermediate in the synthesis of (S)-Duloxetine. The following diagram illustrates the pivotal position of this compound in the synthetic pathway.

Caption: Key steps in the synthesis of (S)-Duloxetine from (S)-Methyl 3-amino-3-(2-thienyl)propanoate.

This synthetic route highlights the importance of obtaining the enantiomerically pure intermediate, as the chirality is carried through to the final API.

Potential Applications in Material Science

While the predominant application of thienyl-containing amino acids is in medicinal chemistry, their unique structural and electronic properties also make them intriguing building blocks for novel materials.[4] The thiophene ring, being an electron-rich aromatic system, can participate in π-stacking interactions and can be polymerized to form conductive polymers. The incorporation of Methyl 3-amino-3-(2-thienyl)propanoate into peptide backbones or as a monomer in polymerization could lead to the development of:

-

Conductive Biomaterials: For applications in tissue engineering and biosensors.

-

Self-Assembling Peptides: With unique electronic or optical properties.

-

Functionalized Polymers: With tailored properties for various applications.

Further research in this area is warranted to fully explore the potential of this versatile molecule beyond its current use in pharmaceuticals.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the supplier's MSDS.

Conclusion

Methyl 3-amino-3-(2-thienyl)propanoate is more than just a chemical compound; it is a critical enabler in the synthesis of a life-changing medication. Its synthesis, and particularly its chiral resolution or asymmetric synthesis, represents a key challenge and a significant achievement in process chemistry. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for optimizing the synthesis of Duloxetine and potentially for designing novel therapeutics and materials. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and efficiently synthesized chiral intermediates like Methyl 3-amino-3-(2-thienyl)propanoate will only increase.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 3, 2026, from [Link]

-

Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. (2005). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Methyl 3-amino-3-(2-thienyl)propanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]

- Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (2009, March 3). Google Patents.

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

Intermediates of Duloxetine | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 3, 2026, from [Link]

-

Duloxetine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 3, 2026, from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved January 3, 2026, from [Link]

-

H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-). (2008). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 3, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

-

Methyl 3-[(2-thienylmethyl)amino]propanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

METHYL 3-AMINO-3-(2-THIENYL)PROPANOATE. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Chiral separations of amino acids. (1998, October 1). Google Patents.

-

Methyl 3-(methylamino)propanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. nbinno.com [nbinno.com]

- 5. 188812-40-0 CAS MSDS (METHYL 3-AMINO-3-(2-THIENYL)PROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methyl 3-amino-3-(2-thienyl)propanoate | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-3-(2-thienyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(2-thienyl)propanoate is a heterocyclic β-amino acid ester of significant interest in the pharmaceutical industry. Its structural similarity to key pharmacophores has positioned it as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and purity of the final drug product.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-3-(2-thienyl)propanoate, supported by available data and established analytical methodologies. As a Senior Application Scientist, the aim is to deliver not just data, but also the scientific rationale behind the characterization techniques, empowering researchers to apply these principles in their own work.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in drug development. These properties influence its reactivity, solubility, stability, and bioavailability. While extensive experimental data for Methyl 3-amino-3-(2-thienyl)propanoate is not widely published, the following table summarizes the available computed and predicted data, which provide valuable initial assessments.[3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [4] |

| Molecular Weight | 185.25 g/mol | [3] |

| CAS Number | 188812-40-0 | [4] |

| Appearance | White to off-white solid (predicted for the corresponding acid) | [5] |

| Boiling Point | 290.7 ± 30.0 °C (Predicted) | [6] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 7.46 ± 0.33 (Predicted for the amino group) | [6] |

| LogP | 0.4 (Predicted) | [3] |

It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed by experimental analysis for any cGMP (current Good Manufacturing Practices) applications.

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, it is essential to outline the standard experimental protocols for determining the key physicochemical properties of a compound like Methyl 3-amino-3-(2-thienyl)propanoate.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Heating Rate: A slow heating rate (1-2 °C/minute) is applied near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Boiling Point Determination

For liquid compounds or those that can be distilled without decomposition, the boiling point is a key physical constant.

Protocol: Distillation Method

-

Apparatus: A micro-distillation apparatus is assembled.

-

Procedure: The compound is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, resulting in stable distillation, is recorded as the boiling point. For compounds sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.

Solubility Assessment

Solubility in various solvents is a critical parameter for reaction chemistry, purification, and formulation.

Protocol: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) is chosen.

-

Procedure: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The supernatant is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

Causality: The "like dissolves like" principle governs solubility. The polar amino and ester groups of Methyl 3-amino-3-(2-thienyl)propanoate suggest some solubility in polar solvents, while the thiophene ring provides some nonpolar character.

pKa Determination

The acid dissociation constant (pKa) of the amino group is crucial for understanding the compound's ionization state at different pH values, which affects its solubility, reactivity, and biological interactions.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: The amino group of Methyl 3-amino-3-(2-thienyl)propanoate is basic and will be protonated at acidic pH. The pKa value represents the pH at which 50% of the amino groups are protonated.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

Expected ¹H NMR Spectral Features:

-

Thiophene Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the thiophene ring.

-

Methine Proton: A signal for the proton attached to the chiral carbon (C-3), likely a multiplet due to coupling with adjacent methylene protons.

-

Methylene Protons: Signals for the protons on C-2, which will be diastereotopic and appear as a complex multiplet.

-

Methyl Protons: A singlet corresponding to the methyl group of the ester.

-

Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the ester carbonyl carbon.

-

Thiophene Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Chiral Carbon (C-3): A signal for the carbon bearing the amino group.

-

Methylene Carbon (C-2): A signal for the methylene carbon.

-

Methyl Carbon: A signal for the ester methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Bands around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=O Stretching: A strong, sharp peak around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretching: Bands in the region of 1400-1600 cm⁻¹ for the thiophene ring.

-

C-O Stretching: A signal in the 1000-1300 cm⁻¹ region for the ester C-O bond.

-

C-S Stretching: Bands characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (185.25 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ester group, the loss of the amino group, and fragmentation of the thiophene ring.

Synthesis and Purification Workflow

Caption: The interconnectedness of physicochemical properties and their impact on key stages of drug development.

Conclusion

Methyl 3-amino-3-(2-thienyl)propanoate is a compound of significant interest due to its role as a key intermediate in pharmaceutical synthesis. A thorough understanding and experimental determination of its physicochemical properties are essential for efficient process development, quality control, and the successful formulation of the final API. This guide has provided an overview of its known and predicted properties, along with the standard methodologies for their determination. For researchers and drug development professionals, the principles and protocols outlined herein serve as a valuable resource for the comprehensive characterization of this and other related molecules.

References

Sources

- 1. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride [cymitquimica.com]

- 3. Methyl 3-[(2-thienylmethyl)amino]propanoate CAS#: 146033-25-2 [m.chemicalbook.com]

- 4. 188812-40-0 CAS MSDS (METHYL 3-AMINO-3-(2-THIENYL)PROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. METHYL (3S)-3-AMINO-3-(THIOPHEN-2-YL)PROPANOATE CAS#: 252989-68-7 [m.chemicalbook.com]

- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 3-amino-3-(2-thienyl)propanoate

Introduction

Methyl 3-amino-3-(2-thienyl)propanoate is a chiral β-amino acid ester of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a thiophene ring, a chiral center, and reactive amino and ester functionalities, makes it a valuable building block for more complex molecules. Notably, derivatives of 3-amino-3-(thienyl)propanoic acid are key intermediates in the synthesis of pharmaceuticals, such as the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed structural analysis of Methyl 3-amino-3-(2-thienyl)propanoate, aimed at researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Methyl 3-amino-3-(2-thienyl)propanoate is an organic compound with the chemical formula C₈H₁₁NO₂S.[3][4] It possesses a molecular weight of approximately 185.25 g/mol .[3][4] The molecule's core structure consists of a propanoate backbone with a methyl ester at one end. An amino group and a thiophene ring are attached to the β-carbon (C3), which is a chiral center.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [3][4] |

| Molecular Weight | 185.25 g/mol | [3][4] |

| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [3][4] |

| CAS Number | 188812-40-0 | [5] |

Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate

A robust and common method for the synthesis of β-amino acids and their esters is the Rodionov reaction .[6][7] This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[8] For the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate, 2-thiophenecarboxaldehyde, malonic acid, and methanolic ammonia would be the key reagents.

The proposed reaction mechanism proceeds through an initial Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid to form 3-(2-thienyl)acrylic acid. This is followed by a Michael addition of ammonia to the α,β-unsaturated acid, and subsequent decarboxylation to yield the β-amino acid. The use of methanol as the solvent allows for the in-situ esterification of the carboxylic acid to the methyl ester, likely under acidic conditions that can be generated during the reaction or by the addition of a catalyst.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in methanol.

-

Addition of Reagents: To the stirred solution, add 2-thiophenecarboxaldehyde (1.0 equivalent) followed by the slow addition of a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-amino-3-(2-thienyl)propanoate.

Structural Elucidation: A Multi-technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Methyl 3-amino-3-(2-thienyl)propanoate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methine and methylene groups of the propanoate chain, the methyl ester, and the amine group.

-

Thiophene Protons (H3', H4', H5'): The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). Due to the substitution at the 2-position, they will exhibit a characteristic coupling pattern. H5' is expected to be the most downfield, followed by H3' and H4'.[9][10]

-

Methine Proton (H3): The proton on the chiral carbon (C3) will appear as a multiplet, likely a triplet of doublets, due to coupling with the adjacent methylene protons and the protons on the thiophene ring. Its chemical shift will be influenced by the adjacent amino and thienyl groups.

-

Methylene Protons (H2): The two diastereotopic protons on C2 will appear as a multiplet, likely a pair of doublets of doublets, due to geminal and vicinal coupling.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester will give a sharp singlet, typically around δ 3.7 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5' (Thiophene) | ~7.2-7.4 | dd |

| H3' (Thiophene) | ~6.9-7.1 | dd |

| H4' (Thiophene) | ~6.9-7.0 | t |

| H3 (CH-N) | ~4.2-4.5 | t |

| H2 (CH₂) | ~2.7-2.9 | d |

| -OCH₃ | ~3.7 | s |

| -NH₂ | Variable (broad) | s |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

-

Carbonyl Carbon (C1): The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 170-175 ppm.[11]

-

Thiophene Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring will appear in the aromatic region (δ 120-145 ppm). The carbon attached to the propanoate chain (C2') will be a quaternary carbon with a distinct chemical shift.[12][13]

-

Chiral Carbon (C3): The carbon bearing the amino group and the thiophene ring will appear in the range of δ 50-60 ppm.

-

Methylene Carbon (C2): The methylene carbon will be observed further upfield.

-

Methyl Carbon (-OCH₃): The methyl ester carbon will be a sharp signal around δ 52 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~172 |

| C2' (Thiophene, quat.) | ~145 |

| C5' (Thiophene) | ~127 |

| C3' (Thiophene) | ~125 |

| C4' (Thiophene) | ~124 |

| C3 (CH-N) | ~55 |

| -OCH₃ | ~52 |

| C2 (CH₂) | ~40 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 185, corresponding to the molecular weight of the compound.[14] As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[15]

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A peak at m/z = 154.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 126.

-

Alpha-cleavage: Cleavage of the Cα-Cβ bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which could lead to a fragment containing the thienyl group and the nitrogen.[15]

-

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3250 (two bands) | Primary amines show two distinct stretching vibrations.[16][17][18] |

| C-H Stretch (Aromatic) | 3100-3000 | Protons on the thiophene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Protons of the propanoate chain. |

| C=O Stretch (Ester) | 1750-1735 | Strong, sharp absorption characteristic of the ester carbonyl group.[19] |

| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine.[16][20] |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the thiophene ring. |

| C-N Stretch (Amine) | 1250-1020 | Stretching of the carbon-nitrogen bond.[16] |

| C-O Stretch (Ester) | 1300-1000 | Two distinct bands for the ester C-O bonds. |

Chirality and Enantiomeric Resolution

The presence of a stereocenter at the C3 position means that Methyl 3-amino-3-(2-thienyl)propanoate exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as they can have different pharmacological activities.

Chiral Resolution

The racemic mixture of Methyl 3-amino-3-(2-thienyl)propanoate can be resolved into its individual enantiomers using several techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[21] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment with a base will liberate the pure enantiomers of the amine.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate the enantiomers chromatographically. For β-amino acid esters, polysaccharide-based or crown-ether-based CSPs have shown good efficacy.[22]

Applications in Drug Development

As previously mentioned, thienyl-containing β-amino acids are important precursors in the synthesis of various pharmaceuticals. The structural motif present in Methyl 3-amino-3-(2-thienyl)propanoate is a key component of molecules that interact with biological targets. Its primary application lies in its potential as a starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][23]

Conclusion

The structural analysis of Methyl 3-amino-3-(2-thienyl)propanoate requires a synergistic application of synthetic chemistry and modern analytical techniques. A probable synthetic route via the Rodionov reaction provides access to this valuable building block. Its complete structural characterization relies on the detailed interpretation of NMR, MS, and FT-IR data. Furthermore, understanding its chirality is crucial for its application in the pharmaceutical industry, where enantiomeric purity is often a critical parameter. This guide provides a foundational framework for researchers and scientists working with this and related compounds, enabling a deeper understanding of its chemical properties and potential applications.

References

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Reaction mechanisms for amino transferases converting β-amino acids. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2007). Magnetic Resonance in Chemistry, 45(5), 426-439.

-

IR: amines. (n.d.). UCLA Chemistry. Retrieved January 3, 2026, from [Link]

-

Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. (2003). Electrophoresis, 24(15), 2711-2715.

-

Thiophene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. (2007). U.S.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange.

- Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. (2023). Molecules, 28(1), 33.

- Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2005). Russian Journal of General Chemistry, 75(7), 1113-1124.

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

- Infrared Spectroscopy. (n.d.).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com.

- Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. (2015). Journal of the American Society for Mass Spectrometry, 26(5), 849-856.

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemistry, 6(1), 1-10.

-

PubChem. (n.d.). Methyl 3-amino-3-(2-thienyl)propanoate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

- Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022).

- Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. (2003). Journal of the American Society for Mass Spectrometry, 14(8), 937-944.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. (1935). Journal of the American Chemical Society, 57(11), 2208-2211.

- Strategies for chiral separation: from racemate to enantiomer. (2021). Chemical Society Reviews, 50(18), 10323-10363.

- Video: Mass Spectrometry: Amine Fragment

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Molecules, 29(17), 3989.

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

- Chiral Separation of Amino Acid Enantiomers. (2007). In Thin Layer Chromatography in Drug Analysis (pp. 235-252). CRC Press.

- High-performance liquid chromatographic enantioseparation of beta-amino acid stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based chiral stationary phase. (2009). Chirality, 21(8), 787-798.

-

Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

Sources

- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-amino-3-(2-thienyl)propanoate | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 188812-40-0|Methyl 3-amino-3-(thiophen-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatographic enantioseparation of beta-amino acid stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

Spectroscopic Profile of Methyl 3-amino-3-(2-thienyl)propanoate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-amino-3-(2-thienyl)propanoate, a molecule of interest for researchers and professionals in drug development and materials science. The structural elucidation of this bifunctional molecule, featuring a thiophene ring, a secondary amine, and a methyl ester, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes predicted data based on the analysis of structurally related compounds to offer a comprehensive spectroscopic profile, guiding researchers in the identification and characterization of this and similar chemical entities.

Introduction to Spectroscopic Characterization

The structural complexity of Methyl 3-amino-3-(2-thienyl)propanoate necessitates a multi-faceted analytical approach for unambiguous characterization.

-

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each proton and carbon atom, revealing connectivity through spin-spin coupling.

-

IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.

-

Mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, further confirming the molecular structure.

The following sections will delve into the specifics of each technique, presenting predicted data in tabular format and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for Methyl 3-amino-3-(2-thienyl)propanoate are presented below, based on the analysis of similar structures reported in the literature.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-amino-3-(2-thienyl)propanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.20 | dd | 1H | Thiophene H-5 | J = 5.0, 1.2 Hz |

| ~6.95 | dd | 1H | Thiophene H-4 | J = 5.0, 3.6 Hz |

| ~6.90 | dd | 1H | Thiophene H-3 | J = 3.6, 1.2 Hz |

| ~4.50 | t | 1H | CH-N | J = 6.5 Hz |

| 3.65 | s | 3H | OCH₃ | - |

| ~2.80 | d | 2H | CH₂ | J = 6.5 Hz |

| ~2.00 | br s | 2H | NH₂ | - |

Rationale for Predictions: The chemical shifts and coupling constants for the thiophene protons are predicted based on data from similarly substituted thiophene derivatives.[1] The triplet for the methine proton (CH-N) is expected due to coupling with the adjacent methylene protons. The methylene protons (CH₂) will appear as a doublet due to coupling with the methine proton. The methyl ester protons are expected to be a sharp singlet. The amino protons are expected to be a broad singlet and may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

A solution of Methyl 3-amino-3-(2-thienyl)propanoate (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-amino-3-(2-thienyl)propanoate

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (ester) |

| ~145.0 | Thiophene C-2 |

| ~127.0 | Thiophene C-5 |

| ~125.0 | Thiophene C-3 |

| ~124.0 | Thiophene C-4 |

| ~55.0 | CH-N |

| ~52.0 | OCH₃ |

| ~42.0 | CH₂ |

Rationale for Predictions: The chemical shift for the ester carbonyl is expected around 172 ppm. The shifts for the thiophene carbons are based on literature values for 2-substituted thiophenes.[1] The aliphatic carbons are assigned based on general ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Bands for Methyl 3-amino-3-(2-thienyl)propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (thiophene) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1200 | Strong | C-O stretch (ester) |

| ~700 | Strong | C-S stretch (thiophene) |

Rationale for Predictions: The broad N-H stretch is characteristic of a primary or secondary amine. The strong C=O stretch is indicative of the ester group. The C-S stretch of the thiophene ring is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-amino-3-(2-thienyl)propanoate

| m/z | Interpretation |

| 185 | [M]⁺, Molecular ion |

| 126 | [M - COOCH₃]⁺ |

| 110 | [Thienyl-CH=NH₂]⁺ |

| 83 | [Thiophene]⁺ |

| 59 | [COOCH₃]⁺ |

Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound (185.25 g/mol ).[2] Common fragmentation patterns for esters include the loss of the alkoxy group. Fragmentation of the side chain can lead to the formation of a stable thienyl-containing cation.

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions.

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a predicted yet comprehensive spectroscopic profile of Methyl 3-amino-3-(2-thienyl)propanoate based on established principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings. The logical frameworks provided for data acquisition and analysis are intended to ensure scientific integrity and reproducibility.

References

-

PubChem. Methyl 3-amino-3-(2-thienyl)propanoate. [Link]

-

Royal Society of Chemistry. Supplementary Information for a relevant article. [Link]

-

PubChem. Methyl 3-amino-3-(2-thienyl)propanoate Chemical and Physical Properties. [Link]

-

MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

Sources

potential therapeutic applications of Methyl 3-amino-3-(2-thienyl)propanoate derivatives

An In-Depth Technical Guide to the Therapeutic Potential of Methyl 3-amino-3-(2-thienyl)propanoate Derivatives

Foreword: The Thiophene Scaffold in Modern Drug Discovery

To those at the forefront of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that consistently appear in biologically active compounds, capable of interacting with a wide array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including its aromaticity and the ability of the sulfur atom to engage in hydrogen bonding, allow it to serve as a versatile bioisostere for the phenyl ring, yet with distinct physicochemical characteristics that can enhance drug-receptor interactions, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][3] Thiophene derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][4][5]

This guide focuses on a specific, yet highly promising, class of thiophene-based compounds: derivatives of Methyl 3-amino-3-(2-thienyl)propanoate . This core structure combines the privileged thiophene moiety with a β-amino acid ester backbone. β-amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecules, often imparting unique conformational constraints and resistance to enzymatic degradation.[6] By exploring the synthesis, structure-activity relationships, and diverse biological activities of these derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock their full therapeutic potential.

The Core Moiety: Synthesis and Chemical Profile

The strategic development of any therapeutic agent begins with a robust and flexible synthetic pathway. The Methyl 3-amino-3-(2-thienyl)propanoate scaffold allows for diversification at multiple points, making it an ideal starting point for building combinatorial libraries.

General Synthetic Strategy

A common and efficient method for synthesizing the β-amino ester core involves a variation of the Mannich reaction or Michael addition. The most direct approach involves the conjugate addition of an amine to a methyl thienyl-acrylate precursor. Alternatively, reductive amination of a corresponding β-keto ester, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, provides another viable route.[7] The Gewald reaction is also a cornerstone in thiophene chemistry for creating highly substituted 2-aminothiophenes, which can then be further modified.[8][9]

Experimental Protocol: Representative Synthesis via Michael Addition

This protocol describes a general procedure for the synthesis of N-substituted Methyl 3-amino-3-(2-thienyl)propanoate derivatives.

Step 1: Synthesis of Methyl 3-(2-thienyl)acrylate

-

To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in methanol, add a catalytic amount of a strong base such as sodium methoxide (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure acrylate intermediate.

Step 2: Conjugate Addition of Amine

-

Dissolve the Methyl 3-(2-thienyl)acrylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Add the desired primary or secondary amine (1.1 eq) to the solution. For primary amines, this step may be catalyzed by a Lewis acid.

-

Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Purify the residue by column chromatography or distillation under reduced pressure to obtain the final Methyl 3-amino-3-(2-thienyl)propanoate derivative.[10]

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

-

Preparation: Obtain rat striatal tissue homogenates, which are rich in DAT. Prepare membranes by centrifugation and resuspend in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test derivative.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Anticancer Activity

Thiophene derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms. [2][8][9] Mechanistic Insight: Many thiophene-based compounds function as multi-kinase inhibitors, with a particular affinity for vascular endothelial growth factor receptor 2 (VEGFR-2). [11]By inhibiting VEGFR-2, these compounds can block tumor angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Studies on thienyl-acrylonitrile derivatives, which share structural similarities, have confirmed potent antineoplastic and antiangiogenic effects in hepatocellular carcinoma (HCC) models, inducing mitochondria-driven apoptosis. [11]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Seed human cancer cells (e.g., HepG2, hepatocellular carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test derivative (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

| Related Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thienyl-acrylonitriles | HepG2 (Liver) | 0.8 - 2.5 | [11] |

| 2-Amino-thiophenes | Various | Variable | [8][9] |

| Thienopyrroles | Colon Cancer Cells | ~5 - 10 | [12] |

Anti-inflammatory Activity

The thiophene scaffold is present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tinoridine. [1][5] Mechanistic Insight: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some thiophene derivatives have demonstrated selective inhibition of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [5] Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-2 enzyme.

-

Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and the test derivative at various concentrations in a suitable buffer. Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Quantification: Stop the reaction and measure the amount of prostaglandin E2 (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test derivative and determine the IC₅₀ value. Compare this to the IC₅₀ value from a parallel COX-1 assay to determine selectivity.

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of the core scaffold requires a systematic understanding of how structural modifications impact biological activity.

Key Principles:

-

Thiophene Ring Substitution: The position and electronic nature of substituents on the thiophene ring are critical. Electron-withdrawing groups (e.g., nitro, halogen) can significantly alter the electronic distribution of the ring, potentially enhancing binding to target proteins. [8][13]The substitution at position 5 of the thiophene ring has been noted as important for anti-inflammatory activity. [5]2. N-Substitution: Modifying the amino group is a primary handle for altering polarity, lipophilicity, and steric bulk. Incorporating different alkyl or aryl groups can tune the compound's selectivity for different biological targets and improve its pharmacokinetic properties (ADME).

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. A carboxylic acid group is often important for activity in NSAIDs, as it can mimic the carboxylate of arachidonic acid. [5]

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

The derivatives of Methyl 3-amino-3-(2-thienyl)propanoate represent a class of compounds with immense, multifaceted therapeutic potential. The convergence of a privileged thiophene scaffold with a versatile β-amino acid backbone creates a powerful platform for drug discovery. The strong evidence pointing towards applications in CNS disorders, oncology, and inflammatory conditions provides a clear roadmap for future research.

Forward-looking research should focus on:

-

Library Synthesis: Generation of diverse chemical libraries with systematic modifications at the thiophene, amine, and ester positions to perform high-throughput screening against various targets.

-

Target Deconvolution: For derivatives showing high potency in phenotypic screens (e.g., cell viability assays), employing chemoproteomics and other target identification methods to elucidate their precise mechanism of action.

-

Pharmacokinetic Optimization: Conducting early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to identify derivatives with favorable drug-like properties suitable for preclinical development.

-

Chiral Synthesis: As the core structure contains a chiral center, the synthesis and evaluation of individual enantiomers is critical, as biological activity often resides in a single stereoisomer.

By leveraging the insights and methodologies outlined in this guide, the scientific community is well-equipped to translate the promise of these versatile thiophene derivatives into the next generation of targeted therapeutics.

References

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Chawla, S., Sharma, S., Kashid, S., Verma, P. K., & Sapra, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514-1534. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

-

Therapeutic importance of synthetic thiophene. (2018). National Institutes of Health (NIH). [Link]

-

Methyl 3-amino-3-(2-thienyl)propanoate. (n.d.). PubChem. [Link]

-

Thienopyrroles-Emerging Therapeutic Agents in Modern Medicine: A Review of Medical Applications. (2024). ResearchGate. [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2015). Scientific Research Publishing. [Link]

-

Methyl 3-[(2-thienylmethyl)amino]propanoate. (n.d.). PubChem. [Link]

- Thienyl compounds. (2003).

-

Methyl 3-oxo-3-(thiophen-2-yl)propanoate. (n.d.). AZA Mid-Year Meeting. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2017). National Institutes of Health (NIH). [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2023). MDPI. [Link]

-

Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2010). PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FCKeditor - Resources Browser [midyear.aza.org]

- 8. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 9. impactfactor.org [impactfactor.org]

- 10. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of Methyl 3-amino-3-(2-thienyl)propanoate

Introduction: Unveiling a Potential Neuromodulator

Methyl 3-amino-3-(2-thienyl)propanoate is a novel organic molecule characterized by a thiophene ring linked to a β-amino acid methyl ester backbone. While this specific compound is not extensively documented in peer-reviewed literature as a therapeutic agent, its structural architecture bears a striking resemblance to key intermediates in the synthesis of Duloxetine, a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1][2]. This structural analogy forms the cornerstone of our hypothesis regarding its mechanism of action. This guide will, therefore, explore the presumed biological activity of Methyl 3-amino-3-(2-thienyl)propanoate as a potential SNRI, detailing its hypothesized mechanism of action, the structure-activity relationships that inform this hypothesis, and the rigorous experimental protocols required to validate these claims.

Hypothesized Mechanism of Action: A Putative Serotonin-Norepinephrine Reuptake Inhibitor

Based on its structural similarity to Duloxetine precursors, we postulate that Methyl 3-amino-3-(2-thienyl)propanoate functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

In the central nervous system, neurotransmitters like serotonin (5-HT) and norepinephrine (NE) are released into the synaptic cleft to transmit signals between neurons. Their action is terminated by reuptake into the presynaptic neuron via SERT and NET, respectively[3][4][5]. By inhibiting these transporters, SNRIs increase the concentration and prolong the residence time of serotonin and norepinephrine in the synaptic cleft, thereby enhancing and extending their signaling[3][4][5]. This modulation of serotonergic and noradrenergic neurotransmission is a well-established therapeutic strategy for major depressive disorder, anxiety disorders, and neuropathic pain[5][6][7].

We hypothesize that Methyl 3-amino-3-(2-thienyl)propanoate binds to the allosteric and/or primary binding sites on both SERT and NET, inducing a conformational change that impedes the reuptake of their respective neurotransmitter substrates. This dual inhibition is expected to result in an antidepressant-like and potentially analgesic phenotype in preclinical models.

Caption: Workflow for in vitro transporter inhibition assay.

Part 2: In Vivo Behavioral Assays for Antidepressant-like Activity

Should the in vitro assays confirm potent inhibition of SERT and/or NET, the next logical step is to assess the compound's efficacy in established rodent models of depression.

Objective: To evaluate the antidepressant-like effects of Methyl 3-amino-3-(2-thienyl)propanoate in mice.

Methodology 1: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant efficacy. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[3][7][8][9][10]

Materials:

-

Male C57BL/6J mice

-

Cylindrical water tanks (e.g., 20 cm diameter, 30 cm height)

-

Water at 24-25°C

-

Methyl 3-amino-3-(2-thienyl)propanoate

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Positive control (e.g., Imipramine or Duloxetine)

-

Video recording and analysis software

Step-by-Step Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer Methyl 3-amino-3-(2-thienyl)propanoate, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

-

Test Procedure:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

Record the session for 6 minutes.

-

-

Behavioral Scoring:

-

The first 2 minutes are typically considered an initial adaptation period and are often excluded from the analysis.

-

During the final 4 minutes, score the duration of immobility. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.

-

-

Post-Test Care: After the test, remove the mice from the water, dry them gently, and return them to their home cages placed on a heating pad to prevent hypothermia.

-

Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Methodology 2: Tail Suspension Test (TST)

The TST is another common assay for assessing antidepressant-like activity, based on a similar principle of measuring immobility in response to an inescapable stressor.[1][4][5][6][11]

Materials:

-

Male C57BL/6J mice

-

Tail suspension apparatus

-

Adhesive tape

-

Methyl 3-amino-3-(2-thienyl)propanoate, vehicle, and positive control

-

Video recording and analysis software

Step-by-Step Protocol:

-

Acclimation and Drug Administration: Same as for the FST.

-

Test Procedure:

-

Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

-

Suspend the mouse by its tail from a hook in the suspension chamber.

-

Record the session for 6 minutes.

-

-

Behavioral Scoring: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for respiration.

-

Post-Test Care: At the end of the test, gently remove the mouse from the suspension and carefully remove the tape from its tail. Return the mouse to its home cage.

-

Data Analysis: Compare the duration of immobility between the treatment groups using appropriate statistical analysis.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |

| Vehicle | - | Mean ± SEM | Mean ± SEM |

| Methyl 3-amino-3-(2-thienyl)propanoate | Dose 1 | To be determined | To be determined |

| Methyl 3-amino-3-(2-thienyl)propanoate | Dose 2 | To be determined | To be determined |

| Methyl 3-amino-3-(2-thienyl)propanoate | Dose 3 | To be determined | To be determined |

| Positive Control (e.g., Duloxetine) | Effective Dose | Significant decrease vs. Vehicle | Significant decrease vs. Vehicle |

Conclusion and Future Directions

The structural analogy between Methyl 3-amino-3-(2-thienyl)propanoate and key intermediates of the SNRI Duloxetine provides a strong rationale for investigating its potential as a modulator of serotonin and norepinephrine transporters. The proposed experimental workflow, from in vitro transporter binding and uptake assays to in vivo behavioral models, offers a comprehensive strategy to elucidate its mechanism of action.

Should this compound demonstrate significant SNRI activity, further studies would be warranted. These could include assessing its pharmacokinetic profile, off-target effects, and its efficacy in more complex models of depression and neuropathic pain. The insights gained from such studies would not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the interaction of small molecules with monoamine transporters.

References

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.

- Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.

- Chappell, J. C., Eisenhofer, G., Owens, M. J., Haber, H., Lachno, D. R., Dean, R. A., ... & Lobo, E. D. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of clinical psychopharmacology, 34(1), 19–26.

-

Duloxetine. In: Wikipedia. Retrieved from [Link]

-

Duloxetine Hydrochloride. (2024). In Patsnap Synapse. Retrieved from [Link]

-

Duloxetine (Cymbalta) Mechanism of Action in Fibromyalgia. (2025). In Dr.Oracle. Retrieved from [Link]

- Liu, H., & Wang, G. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and biosystems engineering, 37(11), 2243–2250.

-

The Forced Swim Test as a Model of Depressive-like Behavior. (2014). In JoVE. Retrieved from [Link]

-

The Mouse Forced Swim Test. (2012). In PMC. Retrieved from [Link]

-

The Tail Suspension Test. (2012). In JoVE. Retrieved from [Link]

- Sakai, K., Takeda, H., & Ohta, H. (2003). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 14(12), 1631-1635.

-

SERT Transporter Assay. (n.d.). In BioIVT. Retrieved from [Link]

-

Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). In protocols.io. Retrieved from [Link]

-

Understanding the Tail Suspension Test: A Simple Guide. (2025). In Research SOP. Retrieved from [Link]

-

What is the mechanism of action (MOA) of Duloxetine (Cymbalta)? (2025). In Dr.Oracle. Retrieved from [Link]

- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e52587.

- Zhang, Y. P., Xue, R., He, X. H., Meng, Y. G., Zhang, Y. Z., & Zhong, B. H. (2010). [Design, synthesis and antidepressive activity of duloxetine derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 45(7), 869–873.

- Bhadbhade, M. M., El-Faham, A., & El-Sayed, I. (2012). Structure of racemic duloxetine hydrochloride. Acta crystallographica.

-

Duloxetine. (n.d.). In PubChem. Retrieved from [Link]

-

Serotonin–norepinephrine reuptake inhibitor. In: Wikipedia. Retrieved from [Link]

Sources

- 1. The Tail Suspension Test [jove.com]

- 2. bioivt.com [bioivt.com]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Research SOP: Understanding the Tail Suspension Test: A Simple Guide [researchsop.com]

- 5. protocols.io [protocols.io]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 9. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of Methyl 3-amino-3-(2-thienyl)propanoate

An In-depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Methyl 3-amino-3-(2-thienyl)propanoate is a pivotal, non-proteinogenic β-amino acid ester that has garnered significant attention in the pharmaceutical industry. Its unique structural architecture, featuring a chiral center and a thiophene moiety, renders it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the compound's historical emergence, detailed synthetic methodologies—including classical, asymmetric, and biocatalytic approaches—and its critical role as a precursor in the development of prominent pharmaceuticals. By elucidating the mechanistic rationale behind various synthetic strategies and presenting key quantitative data, this document serves as an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction: The Significance of β-Amino Acids and Thiophene Moieties in Medicinal Chemistry

The fields of medicinal chemistry and drug development are in constant pursuit of novel molecular scaffolds that can confer improved pharmacological properties, such as enhanced efficacy, better metabolic stability, and increased target selectivity.[1] β-amino acids, structural isomers of the more common α-amino acids, have emerged as particularly valuable building blocks in this endeavor.[1] Their incorporation into peptide-based drugs can induce specific secondary structures and provide resistance to enzymatic degradation.[1]

Concurrently, the thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs, including the antidepressant duloxetine and the antiplatelet agent ticagrelor.[2] Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. The convergence of these two structural motifs in Methyl 3-amino-3-(2-thienyl)propanoate creates a chiral intermediate of considerable strategic importance.

Historical Context and Emergence